Nitrosyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

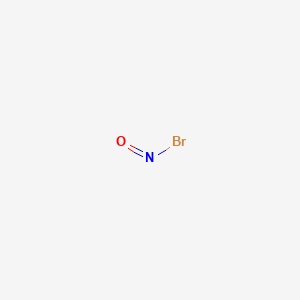

Structure

3D Structure

Properties

CAS No. |

13444-87-6 |

|---|---|

Molecular Formula |

BrNO |

Molecular Weight |

109.91 g/mol |

IUPAC Name |

nitrosyl bromide |

InChI |

InChI=1S/BrNO/c1-2-3 |

InChI Key |

BMNDJWSIKZECMH-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Structure of Nitrosyl Bromide: A Technical Guide to its Molecular Geometry and Bond Angles

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of nitrosyl bromide (NOBr), a molecule of significant interest in various chemical contexts. Synthesizing data from experimental and theoretical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of NOBr's structural parameters.

Molecular Geometry and Hybridization

This compound possesses a bent molecular geometry. This structure is a direct consequence of the electron arrangement around the central nitrogen atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The nitrogen atom is bonded to one oxygen atom and one bromine atom and also has one lone pair of electrons. These three electron domains (two bonding pairs and one lone pair) arrange themselves in a trigonal planar electron geometry to minimize repulsion.

The central nitrogen atom in this compound is sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals that lie in a plane at 120° to each other. One of these sp² orbitals forms a sigma (σ) bond with the bromine atom, another forms a σ bond with the oxygen atom, and the third sp² orbital accommodates the lone pair of electrons. The unhybridized 2p orbital on the nitrogen atom participates in a pi (π) bond with a p orbital from the oxygen atom, resulting in a double bond between nitrogen and oxygen.

Bond Angles and the Influence of the Lone Pair

The presence of the lone pair of electrons on the central nitrogen atom significantly influences the molecule's bond angle. While the ideal bond angle for a trigonal planar electron geometry is 120°, the lone pair-bonding pair repulsions are stronger than bonding pair-bonding pair repulsions. This increased repulsion from the lone pair compresses the Br-N-O bond angle to a value less than 120°. Experimental studies have confirmed this deviation, providing precise measurements of this angle.

Quantitative Structural Data

The precise bond lengths and bond angle of this compound have been determined through various experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction. The data from these methods provide a consistent picture of the molecule's structure.

| Parameter | Microwave Spectroscopy Value | Electron Diffraction Value |

| Br-N-O Bond Angle | 114° 30′ ± 30′[1] | 117° ± 3°[2] |

| N-Br Bond Length (Å) | 2.140 ± 0.002[1] | 2.14 ± 0.02[2] |

| N-O Bond Length (Å) | 1.146 ± 0.010[1] | 1.15 ± 0.04[2] |

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. Below are summaries of the methodologies employed in key studies.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing highly accurate data on its rotational constants, from which bond lengths and angles can be derived.

Sample Preparation: A common method for preparing a gaseous sample of this compound for microwave spectroscopy involves the reaction of nitric oxide (NO) and bromine (Br₂)[2].

-

Gaseous NO and Br₂ are introduced into a reaction vessel in a 2:1 molar ratio.

-

The mixture is then cooled using liquid nitrogen to condense the components.

-

Excess, unreacted NO is removed by vacuum pumping.

-

The temperature is then slowly increased, allowing the this compound to vaporize and be introduced into the spectrometer's absorption cell, which is often cooled (e.g., with dry ice) to maintain sample stability[2].

Instrumentation and Measurement: The gaseous NOBr sample is irradiated with microwaves over a specific frequency range (e.g., 20,000 to 40,000 Mc/sec)[2]. The absorption of microwaves by the molecules as they transition between rotational energy levels is detected, and the resulting spectrum is analyzed to determine the rotational constants.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state. It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Sample Preparation: For GED studies of this compound, the sample is prepared and introduced into the diffraction apparatus in the gas phase[2].

-

Bromine is reacted with an excess of nitrous oxide.

-

The unreacted nitrous oxide is subsequently removed by pumping at a reduced temperature.

-

During the electron diffraction experiment, the this compound sample is maintained at a low temperature (e.g., -30 to -15 °C) to ensure its stability as it is introduced into the path of the electron beam[2].

Instrumentation and Measurement: A high-energy beam of electrons is directed through the gaseous NOBr sample. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern on a detector, which is then analyzed. The radial distribution of the scattered electrons provides information about the distances between the atoms in the molecule, allowing for the determination of bond lengths and angles.

Visualizing the Molecular Structure

The following diagram, generated using the DOT language, illustrates the bent molecular geometry of this compound, including the central nitrogen atom, the bonded oxygen and bromine atoms, and the lone pair of electrons on the nitrogen.

Caption: A diagram of the bent molecular geometry of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Nitrosyl Bromide Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of Nitrosyl bromide (NOBr) gas. The information is presented in a clear and structured format to facilitate understanding and application in research and development settings. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visualizations of the relevant chemical processes.

Core Thermodynamic Properties

This compound is a red gas at room temperature, and its thermodynamic properties are crucial for understanding its reactivity and stability.[1] The key thermodynamic parameters for NOBr gas under standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | 82.13 | kJ/mol |

| Standard Molar Entropy | S° | 273.53 | J/mol·K |

| Molar Heat Capacity at Constant Pressure | C_p | 45.5 | J/mol·K |

Data sourced from the NIST WebBook.[2]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound gas requires precise experimental techniques. The following sections describe representative methodologies for measuring its enthalpy of formation, entropy, and for studying its decomposition equilibrium.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°) by Calorimetry

The standard molar enthalpy of formation of this compound gas can be determined indirectly using reaction calorimetry, by measuring the heat evolved or absorbed in a reaction involving NOBr. A common method is to study the heat of decomposition.

Experimental Workflow:

Calorimetric Determination of ΔfH° of NOBr

Methodology:

-

Synthesis and Purification of NOBr: this compound is synthesized by the direct reaction of nitric oxide (NO) with bromine (Br₂). The resulting gas is purified to remove any unreacted starting materials or byproducts.

-

Calorimeter Setup: A high-precision reaction calorimeter, such as a bomb calorimeter, is used. The heat capacity of the calorimeter is determined beforehand by a standard reaction with a known enthalpy change.

-

Sample Introduction: A precisely measured amount (moles) of purified NOBr gas is introduced into the reaction vessel of the calorimeter.

-

Decomposition Initiation: The decomposition of NOBr into NO and Br₂ is initiated. This can be achieved by providing a small energy input, such as a spark or a rapid temperature increase, to overcome the activation energy of the decomposition reaction.

-

Temperature Measurement: The temperature of the calorimeter is monitored with high precision throughout the reaction. The maximum temperature change (ΔT) resulting from the decomposition is recorded.

-

Calculation of Heat of Reaction: The heat of reaction (q_rxn) is calculated using the formula: q_rxn = - C_cal * ΔT where C_cal is the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Decomposition: The molar enthalpy of decomposition (ΔH_decomp) is then determined by dividing the heat of reaction by the number of moles of NOBr decomposed.

-

Application of Hess's Law: The standard molar enthalpy of formation of NOBr (ΔfH°(NOBr)) is calculated using Hess's Law and the known standard molar enthalpies of formation of the products (NO and Br₂): 2NOBr(g) → 2NO(g) + Br₂(g) ΔH_decomp = [2 * ΔfH°(NO)] - [2 * ΔfH°(NOBr)] By rearranging the equation and substituting the known values, the ΔfH° of NOBr can be determined.

Determination of Standard Molar Entropy (S°) by Spectroscopy

The standard molar entropy of a gas can be determined from its molecular properties obtained through spectroscopic techniques, such as infrared (IR) and microwave spectroscopy. These methods provide information about the vibrational and rotational energy levels of the molecule.

Experimental Workflow:

Spectroscopic Determination of S° of NOBr

Methodology:

-

Infrared (IR) Spectroscopy: A sample of purified NOBr gas is introduced into the sample cell of an IR spectrometer. The IR spectrum is recorded, showing absorption bands corresponding to the fundamental vibrational modes of the NOBr molecule. From the positions of these bands, the vibrational frequencies (ν) are determined.

-

Microwave (MW) Spectroscopy: The microwave spectrum of NOBr gas is obtained using a microwave spectrometer. This provides highly accurate measurements of the rotational constants (A, B, C) of the molecule. From these constants, the moments of inertia and the precise molecular geometry (bond lengths and bond angle) can be determined.

-

Calculation of Partition Functions:

-

Vibrational Partition Function (q_vib): Calculated for each vibrational mode using the determined vibrational frequencies.

-

Rotational Partition Function (q_rot): Calculated using the rotational constants obtained from the microwave spectrum.

-

-

Calculation of Entropy Contributions: The total standard molar entropy (S°) is the sum of the translational, rotational, vibrational, and electronic contributions. For a non-linear molecule like NOBr at standard temperature, the main contributions are:

-

Translational Entropy (S_trans): Calculated using the Sackur-Tetrode equation, which depends on the molecular mass and temperature.

-

Rotational Entropy (S_rot): Calculated from the rotational partition function.

-

Vibrational Entropy (S_vib): Calculated from the vibrational partition functions for each vibrational mode.

-

The electronic contribution is typically negligible for NOBr at standard temperature as the ground electronic state is non-degenerate.

-

-

Total Entropy: The individual contributions are summed to give the total standard molar entropy of the gas.

Study of Decomposition Equilibrium

The decomposition of this compound is a reversible reaction that reaches equilibrium. The equilibrium constant (K_p or K_c) can be determined by measuring the partial pressures or concentrations of the reactants and products at equilibrium.

Reaction Equilibrium:

Decomposition of this compound

Methodology:

-

Reaction Setup: A known initial amount of NOBr gas is placed in a sealed reaction vessel of a known volume. The vessel is equipped with a pressure sensor and a means to measure the composition of the gas mixture at equilibrium, such as a gas chromatograph (GC) or a mass spectrometer (MS).

-

Equilibration: The vessel is maintained at a constant temperature, and the system is allowed to reach equilibrium. The total pressure inside the vessel is monitored until it becomes constant, indicating that equilibrium has been reached.[3][4][5][6][7]

-

Equilibrium Analysis:

-

Using a Pressure Sensor: The total pressure at equilibrium is measured. From the stoichiometry of the reaction, the partial pressures of NOBr, NO, and Br₂ can be calculated.

-

Using GC or MS: A sample of the gas mixture at equilibrium is withdrawn and analyzed to determine the molar concentrations or mole fractions of each component.

-

-

Calculation of the Equilibrium Constant (K_p): The equilibrium constant in terms of partial pressures (K_p) is calculated using the following expression: K_p = (P_NO)² * (P_Br₂) / (P_NOBr)² where P represents the partial pressure of each gas at equilibrium.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound gas, including its standard molar enthalpy of formation, standard molar entropy, and molar heat capacity. Representative experimental protocols for the determination of these properties through calorimetry and spectroscopy, as well as for the study of its decomposition equilibrium, have been outlined. The provided data and methodologies are essential for researchers and professionals working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific and industrial fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. A sample of this compound (NOBr) decomposes according - Brown 14th Edition Ch 15 Problem 76c [pearson.com]

- 4. brainly.com [brainly.com]

- 5. A sample of this compound (NOBr) decomposes according - Brown 14th Edition Ch 15 Problem 76b [pearson.com]

- 6. A sample of this compound (NOBr) decomposes according - Brown 15th Edition Ch 15 Problem 76c [pearson.com]

- 7. Solved A sample of this compound (NOBr) decomposes | Chegg.com [chegg.com]

An In-depth Technical Guide on the Polarity and Dipole Moment of Nitrosyl Bromide (NOBr)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosyl bromide (NOBr) is a red gaseous inorganic compound with significant chemical reactivity.[1][2] Its molecular properties, particularly its polarity and dipole moment, are of considerable interest in chemical kinetics and for understanding its interactions in various chemical systems.[1] This guide provides a comprehensive technical overview of the polarity and dipole moment of this compound, detailing its molecular structure, the underlying principles of its polarity, and the experimental and computational data that quantify these properties.

Molecular Structure and Geometry

The foundation of this compound's polarity lies in its molecular geometry.

2.1 VSEPR Theory and Hybridization According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom in NOBr is bonded to one oxygen atom and one bromine atom, and it also possesses one lone pair of electrons. This arrangement corresponds to the general formula AX₂E, which results in a bent molecular geometry.[1] The central nitrogen atom is sp² hybridized.[1] This bent shape is crucial because it prevents the individual bond dipoles from canceling each other out, leading to a net molecular dipole.

2.2 Bond Lengths and Angles Experimental determinations have established the precise geometric parameters of the NOBr molecule. The N-O bond length is approximately 1.15 Å, while the N-Br bond is around 2.140 Å.[1] The O-N-Br bond angle is approximately 114.5° to 117°.[1] These structural parameters are critical inputs for computational models that calculate the molecule's dipole moment.

Electronegativity and Bond Polarity

The polarity of the individual bonds within this compound arises from the differences in electronegativity between the constituent atoms. The established electronegativity values are:

The electronegativity difference between nitrogen and oxygen (ΔEN = 3.44 - 3.04 = 0.40) creates a polar covalent N-O bond, with a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the nitrogen atom.[3] Similarly, the difference between nitrogen and bromine (ΔEN = 3.04 - 2.96 = 0.08) results in a polar N-Br bond, with a slight partial negative charge on the nitrogen and a partial positive charge on the bromine.[3] The N=O bond exhibits significant double bond character.[1]

Molecular Polarity and Dipole Moment

Due to its bent molecular geometry, the individual bond dipoles of the N-O and N-Br bonds do not cancel out. Instead, they add up vectorially to produce a net molecular dipole moment, making this compound a polar molecule.[3]

4.1 The Net Dipole Moment The overall dipole moment is a vector that points from the center of positive charge to the center of negative charge. In NOBr, the more electronegative oxygen atom strongly pulls electron density, making it the primary contributor to the negative pole of the molecule. The vector sum of the bond dipoles results in a significant net dipole moment for the molecule.

4.2 Experimental and Computational Data The dipole moment of this compound has been determined through various experimental and computational methods. The reported values are generally in close agreement:

These values confirm that this compound is a moderately polar molecule. This polarity governs its intermolecular forces, which are dominated by dipole-dipole interactions and London dispersion forces, and influences its physical properties, such as its condensation point of 14.5 °C.[1][2]

Quantitative Data Summary

The key quantitative data related to the polarity and dipole moment of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Molecular Formula | NOBr | [2][7] |

| Molecular Geometry | Bent (AX₂E) | [1] |

| Bond Angle (∠ONBr) | 114.5° - 117° | [1] |

| Bond Length (N-O) | ~1.15 Å | [1] |

| Bond Length (N-Br) | ~2.140 Å | |

| Electronegativity (O) | 3.44 | [1][3] |

| Electronegativity (N) | 3.04 | [1][3] |

| Electronegativity (Br) | 2.96 | [1][3] |

| Dipole Moment (µ) | 1.80 - 1.90 D | [1][4][5][6] |

Experimental Protocols

6.1 Microwave Spectroscopy A primary experimental technique for the precise determination of the dipole moment of gaseous molecules like this compound is microwave spectroscopy.

-

Methodology: This method involves passing microwave radiation through a gaseous sample of NOBr. The polar molecules in the gas absorb microwaves at specific frequencies, causing them to rotate. The rotational spectrum is measured with high precision. By applying an external electric field (the Stark effect), the rotational energy levels of the molecule split. The magnitude of this splitting is directly proportional to the molecule's permanent dipole moment. By analyzing the Stark effect on the rotational transitions, a highly accurate value for the dipole moment can be calculated.[5]

6.2 Dielectric Constant Measurement The dielectric constant of liquid this compound has also been measured to determine its dipole moment.[4]

-

Methodology: This method involves measuring the dielectric constant (ε) of the pure liquid at a specific temperature. The dipole moment is then calculated using the Debye equation or related models, which correlate the macroscopic dielectric constant with the microscopic molecular dipole moment and polarizability. The dielectric constant for liquid NOBr was found to be 13.4 at 15.2°C.[4]

Visualizations

7.1 Logical Flow for Determining Polarity

The following diagram illustrates the logical workflow used to determine the polarity of this compound.

Caption: Logical workflow for determining the polarity of NOBr.

7.2 Molecular Structure and Dipole Moment of NOBr

This diagram shows the bent molecular structure of this compound, the partial charges on each atom, and the direction of the net molecular dipole moment.

Caption: Molecular structure and net dipole moment of NOBr.

References

CAS number and chemical properties of Nitrosyl bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Nitrosyl bromide (NOBr). The information is presented to support research and development activities where this reactive compound may be of interest.

Core Chemical Properties and Identification

This compound is a red gas at room temperature with a condensation point just below it.[1] It is a highly reactive inorganic compound with the chemical formula NOBr.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13444-87-6 | [1] |

| Molecular Formula | NOBr | [1] |

| Molar Mass | 109.910 g/mol | [1] |

| Appearance | Red gas | [1] |

| Boiling Point | -2 °C to 14.5 °C | [1][2] |

| Melting Point | -55.5 °C to -56 °C | [2] |

| Solubility | Reacts with water | [1][2] |

| Decomposition Temperature | 20 °C | [2] |

Synthesis and Reactivity

This compound is typically formed through the reversible reaction of nitric oxide (NO) with bromine (Br₂).[1] This reaction is notable for being one of the few known third-order homogeneous gas-phase reactions.[1]

An alternative synthesis route involves the reaction of nitrogen dioxide (NO₂) with potassium bromide (KBr).[1]

This compound is a reactive compound that readily undergoes photodissociation to nitric oxide and bromine, particularly under standard temperature and pressure.[1] It is also sensitive to water, with which it reacts.[1][2]

Experimental Protocols

Detailed and reliable experimental procedures for the synthesis of nitrosyl halides can be found in the peer-reviewed publication, Inorganic Syntheses.[3] While the full text of the specific procedure for this compound from this source could not be accessed for this guide, a general method for its preparation is outlined below, based on available information.

Synthesis of this compound from Nitric Oxide and Bromine

This procedure should be performed in a well-ventilated fume hood due to the toxicity of the reactants and product.

Materials:

-

Dry nitric oxide (NO) gas

-

Bromine (Br₂)

-

Reaction flask suitable for gas handling

-

Cooling bath (e.g., dry ice/acetone or a cryocooler)

-

Distillation apparatus

-

Cooled receiving flask (ampoule)

Procedure:

-

Cool a reaction flask containing 80 g of bromine to 0 °C.

-

Slowly bubble dry nitric oxide gas through the cooled bromine.

-

During the addition of nitric oxide, gradually lower the temperature of the reaction mixture to -10 °C using a freezing mixture.

-

Continue the addition of nitric oxide until the liquid is completely saturated, which is indicated by a weight gain of approximately 28 g.

-

After saturation, slowly heat the reaction mixture to initiate the distillation of this compound.

-

This compound distills at approximately 2 °C.[2] Collect the red gaseous product in a cooled ampoule.

Purification:

The primary method for purifying this compound is distillation, as described in the synthesis procedure. Given its low boiling point, the distillation should be carried out with careful temperature control to avoid decomposition.

Characterization:

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic methods. The sample for spectroscopic analysis should be handled in a closed system to prevent decomposition and exposure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic stretching and bending frequencies for the N-O and N-Br bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can be used to confirm the presence of this compound and monitor its concentration, for example, in kinetic studies.

-

Mass Spectrometry: This technique can be used to determine the molecular weight of the compound and analyze its fragmentation pattern.

Logical Relationships in Synthesis and Decomposition

The following diagram illustrates the key reactions involving this compound, including its synthesis from nitric oxide and bromine, and its decomposition pathways.

Caption: Synthesis and decomposition pathways of this compound.

Experimental Workflow for Kinetic Analysis

The study of the formation and decomposition kinetics of this compound often involves monitoring the concentration of reactants or products over time, typically using spectroscopic methods. The following diagram outlines a general experimental workflow for such an analysis.

Caption: General workflow for the kinetic analysis of this compound reactions.

References

A Comprehensive Technical Guide to the Third-Order Homogeneous Gas Reaction of Nitrosyl Bromide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the kinetics, mechanism, and experimental determination of the formation of nitrosyl bromide (NOBr) from nitric oxide (NO) and bromine (Br₂). This reaction, represented by the balanced chemical equation 2NO(g) + Br₂(g) → 2NOBr(g), is a classic example of a third-order homogeneous gas-phase reaction, a relatively uncommon class of reactions.[1] Understanding the intricacies of such reactions is crucial for professionals in chemical kinetics and related fields.

Reaction Kinetics and Rate Law

The formation of this compound is a reaction whose rate is dependent on the concentration of both reactants. Through experimental observation, it has been determined that the reaction is second-order with respect to nitric oxide (NO) and first-order with respect to bromine (Br₂).[2][3][4][5]

The overall rate law for the reaction is therefore expressed as:

Rate = k[NO]²[Br₂]

Here, 'k' represents the rate constant, and [NO] and [Br₂] are the molar concentrations of nitric oxide and bromine, respectively. The overall order of the reaction is the sum of the orders of the individual reactants, which in this case is 2 + 1 = 3.

Table 1: Experimental Data for the Determination of the Rate Law

The following table presents initial rate data from experiments conducted at 273°C, which is used to determine the order of the reaction with respect to each reactant.[6]

| Experiment | Initial [NO] (M) | Initial [Br₂] (M) | Initial Rate of NOBr Appearance (M/s) |

| 1 | 0.10 | 0.20 | 24 |

| 2 | 0.25 | 0.20 | 150 |

| 3 | 0.10 | 0.50 | 60 |

| 4 | 0.35 | 0.50 | 735 |

By analyzing the data, for instance by comparing experiments 1 and 3 where [NO] is constant, it can be observed that when [Br₂] is increased by a factor of 2.5 (from 0.20 M to 0.50 M), the initial rate also increases by a factor of 2.5 (from 24 M/s to 60 M/s). This directly proportional relationship confirms that the reaction is first-order with respect to Br₂.

Similarly, comparing experiments 2 and 4, where [Br₂] is held constant at 0.20 M, shows that when [NO] is doubled (from 0.10 M to 0.25 M, a factor of 2.5), the initial rate increases by a factor of 6.25 (from 24 M/s to 150 M/s), which is 2.5². This demonstrates that the reaction is second-order with respect to NO.

Proposed Reaction Mechanism

While the overall reaction appears to be a single-step termolecular collision, it is more likely to proceed through a two-step mechanism. This is because the probability of a simultaneous and effective collision of three reactant molecules is very low. The proposed mechanism involves the formation of an intermediate species, NOBr₂.[7][8][9]

The two steps are as follows:

-

Fast, reversible formation of an intermediate: NO(g) + Br₂(g) ⇌ NOBr₂(g) (fast equilibrium)[7][8][10]

-

Slow, rate-determining step: NOBr₂(g) + NO(g) → 2NOBr(g) (slow)[7][8][10][11]

The first step is a rapid equilibrium, meaning the intermediate NOBr₂ is formed and consumed quickly. The second step is slower and therefore dictates the overall rate of the reaction.[11] The rate law for the overall reaction is determined by this slow step:

Rate = k₂[NOBr₂][NO]

However, since NOBr₂ is an intermediate, its concentration is not easily measured. It can be expressed in terms of the reactants by using the equilibrium constant (K_eq) from the first step:

K_eq = [NOBr₂] / ([NO][Br₂])

Rearranging this gives: [NOBr₂] = K_eq[NO][Br₂]

Substituting this expression for [NOBr₂] into the rate law for the slow step gives:

Rate = k₂(K_eq[NO][Br₂])[NO] = k[NO]²[Br₂]

This derived rate law from the proposed mechanism is consistent with the experimentally observed rate law.

Caption: Proposed two-step mechanism for the formation of NOBr.

Quantitative Kinetic Data

The rate of the reaction is quantified by the rate constant, k, which is temperature-dependent. The activation energy (Ea) of the reaction can be determined by studying the reaction at different temperatures and applying the Arrhenius equation.

Table 2: Summary of Quantitative Data

| Parameter | Value | Conditions |

| Rate Constant (k) | Varies with temperature. Calculated from experimental data. For example, using data from Table 1, k can be calculated. | Typically determined at a constant temperature, e.g., 273°C or 298 K. |

| Forward Rate Constant (k_f) | 1.32 ± 0.14 to 1.68 ± 0.11 x 10⁻³⁸ cm⁶/molecule²·s | Specific experimental conditions |

| Reverse Rate Constant (k_r) | 2.09 ± 0.55 to 3.71 x 10⁻²¹ cm³/molecule·s | Specific experimental conditions |

| Activation Energy (Ea) | Can be calculated from the temperature dependence of the rate constant.[12] | Varies based on the specific study. |

Note: The rate constants are sometimes reported in different units. The values provided are illustrative and may vary between different studies and experimental conditions.[1]

Experimental Protocols

The study of the kinetics of the NOBr formation reaction typically involves the method of initial rates. This method allows for the determination of the reaction order with respect to each reactant.

General Experimental Workflow

-

System Preparation: A gas-phase reaction vessel of a known volume is evacuated to remove any residual gases.

-

Reactant Introduction: The reactant gases, NO and Br₂, are introduced into the vessel to achieve desired initial partial pressures (and thus concentrations). The temperature of the system is precisely controlled.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring a property that changes as the reaction proceeds. This could be:

-

Spectrophotometry: Monitoring the change in absorbance of light at a wavelength where one of the species (e.g., Br₂, which is reddish-brown, or NOBr, which is a red gas) absorbs.

-

Pressure Measurement: In a constant volume system, the total pressure will change as two moles of NO and one mole of Br₂ are converted into two moles of NOBr.

-

-

Data Acquisition: The concentration of a reactant or product is measured at various times, or the initial rate of reaction is determined for different initial concentrations of reactants.

-

Data Analysis: The initial rates are plotted against the initial concentrations to determine the order of the reaction with respect to each reactant and to calculate the rate constant.

Caption: Generalized experimental workflow for studying gas-phase kinetics.

Conclusion

The formation of this compound from nitric oxide and bromine is a cornerstone example of third-order gas-phase kinetics. Its study reveals that the overall reaction order is not necessarily dictated by the stoichiometry but is a result of a multi-step reaction mechanism involving a rapidly formed intermediate. A thorough understanding of its rate law, mechanism, and the experimental techniques used for its characterization is fundamental for professionals engaged in chemical kinetics and related scientific disciplines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. (Solved) - this compound, NOBr, is formed from NO and Br2. 2 NO(g) +... (1 Answer) | Transtutors [transtutors.com]

- 6. Consider the gas-phase reaction between nitric oxide and - Brown 14th Edition Ch 14 Problem 37b [pearson.com]

- 7. The following mechanism has been proposed for the reaction of NO with Br2.. [askfilo.com]

- 8. The following mechanism has been proposed for the reaction of NO with Br2 to form NOBr.NOg + Br2g ⇋ NOBr2gNOBr2g + NOg → 2NOBrgIf the second step is the rate determining step the order of the reaction with respect to NOg isa 1 b 0c 3 d 2. [doubtnut.com]

- 9. homework.study.com [homework.study.com]

- 10. The reaction, `2NO+Br_(2)rarr 2NOBr`, is supposed to follow the following mechanism, (i) `NO+Br_(2) overset("fast")(hArr) NOBr_(2)` (ii) `NOBr_(2) +NO overset(slow)(rarr)2NOBr` suggest the rate law expression. [allen.in]

- 11. testbook.com [testbook.com]

- 12. The rate constant for the formation of NOBr at 127°C is 2 x 104 times tha.. [askfilo.com]

An In-depth Technical Guide to the Standard Enthalpy of Formation of Nitrosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation (ΔHf°) for nitrosyl bromide (NOBr), a molecule of interest in various chemical and atmospheric processes. The document delves into the experimental and theoretical methodologies employed to determine this crucial thermodynamic property, presenting quantitative data in a structured format and detailing the protocols of key experiments.

Quantitative Data Summary

The standard enthalpy of formation of this compound has been determined for both its gaseous and liquid states. The accepted values from reputable sources are summarized in the table below.

| State | ΔHf° (kJ/mol) | Method | Source |

| Gaseous | +82.13 | Review of experimental data | Chase, 1998 (NIST-JANAF)[1][2] |

| Gaseous | +79.5 | Data compilation | CRC Handbook of Chemistry and Physics[3] |

| Liquid | +51.5 | Data compilation | CRC Handbook of Chemistry and Physics[3] |

Methodologies for Determining the Standard Enthalpy of Formation

The determination of the standard enthalpy of formation of this compound relies on a combination of experimental techniques and theoretical calculations. These methods are interconnected, with experimental data often serving as a benchmark for theoretical models.

Experimental Approaches

2.1.1. Reaction Calorimetry

Reaction calorimetry is a direct method for measuring the heat absorbed or released during a chemical reaction. By studying a reaction where this compound is either a reactant or a product, and the enthalpies of formation of all other species are known, the enthalpy of formation of NOBr can be determined using Hess's law.

Experimental Protocol (Hypothetical Example based on common practices):

A solution calorimeter would be employed to measure the enthalpy change of a reaction involving this compound. For instance, the reaction of a known amount of this compound with a suitable reagent in a solvent could be studied.

-

Calorimeter Calibration: The calorimeter is calibrated by a reaction with a known enthalpy change, such as the dissolution of potassium chloride in water, to determine the heat capacity of the system.

-

Sample Preparation: A sealed glass ampoule containing a precise mass of liquid this compound is placed inside the calorimeter vessel, which is filled with a specific volume of the reactant solution.

-

Reaction Initiation: The ampoule is broken to initiate the reaction, and the temperature change of the solution is monitored with a high-precision thermometer until thermal equilibrium is re-established.

-

Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. Corrections are applied for heat loss to the surroundings.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using the measured enthalpy of reaction and the known standard enthalpies of formation of the other reactants and products.

It is important to note that a reaction calorimetry study on this compound with magnesium was deemed unreliable for deriving the enthalpy of formation due to the possibility of side reactions[1][4].

2.1.2. Spectroscopic Methods: Photodissociation and Photoelectron Spectroscopy

Spectroscopic techniques can provide crucial data on bond dissociation energies and ionization energies, which can be used in thermochemical cycles to derive the standard enthalpy of formation.

-

Photodissociation Spectroscopy: This technique involves irradiating this compound with light of a specific wavelength to break the N-Br bond. By measuring the kinetic energy of the resulting photofragments (NO and Br), the bond dissociation energy (D0) can be determined. This value, combined with the known enthalpies of formation of the fragments, allows for the calculation of the enthalpy of formation of NOBr.

Experimental Protocol:

-

A molecular beam of this compound is crossed with a pulsed laser beam of a known wavelength.

-

The resulting photofragments are detected, often using techniques like resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry.

-

The kinetic energy and internal state distributions of the fragments are measured, from which the bond dissociation energy is calculated.

-

-

Photoelectron Spectroscopy: This method measures the energy required to remove an electron from a molecule (ionization energy)[5][6][7]. By analyzing the vibrational structure in the photoelectron spectrum, information about the bonding in the resulting cation can be obtained. This data can be used in conjunction with other thermochemical data to construct cycles for determining the enthalpy of formation.

Experimental Protocol:

-

A sample of gaseous this compound is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation).

-

The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

The ionization energies are determined from the kinetic energy of the photoelectrons and the energy of the incident photons.

-

Theoretical Approaches: Ab Initio Calculations

Ab initio (from first principles) quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules, including the standard enthalpy of formation. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.

Computational Protocol:

High-level ab initio calculations, such as the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12) method, have been employed to study the electronic states and potential energy surfaces of this compound[8][9]. The standard enthalpy of formation can be calculated using the atomization energy method.

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure.

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry to determine the zero-point vibrational energy (ZPVE).

-

Electronic Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory with a large basis set.

-

Atomization Energy Calculation: The total electronic energies of the constituent atoms (N, O, and Br) are also calculated. The atomization energy is the difference between the sum of the atomic energies and the molecular energy (including ZPVE).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using calculated thermal corrections.

Interrelation of Methodologies

The various experimental and theoretical methods for determining the standard enthalpy of formation of this compound are interconnected and provide complementary information.

Caption: Interrelationship of methods for determining the standard enthalpy of formation of NOBr.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. This compound [webbook.nist.gov]

- 5. Photoelectron spectra of nitrosyl halides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Photoelectron spectra of nitrosyl halides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical Study on the Structure and Dissociation Mechanism of Electronic Excited States of this compound Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Dissociation of Nitrosyl Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the dissociation mechanism of nitrosyl bromide (ONBr). A comprehensive understanding of these pathways is crucial for applications ranging from atmospheric chemistry, where ONBr can act as a bromine reservoir impacting ozone depletion, to the precise control of chemical reactions in various industrial and pharmaceutical contexts.[1] This document summarizes key computational methodologies, presents quantitative data from theoretical and experimental studies, and visualizes the complex dissociation dynamics.

Introduction to this compound and its Dissociation

This compound is a red gas with a condensation point just below room temperature.[2] It can be formed through the reversible reaction of nitric oxide (NO) and bromine (Br₂), a reaction notable for being one of the few third-order homogeneous gas reactions.[2] ONBr is susceptible to photodissociation, readily breaking down into nitric oxide and bromine upon exposure to light.[2][3] The study of its dissociation is critical for understanding its atmospheric role and for applications requiring controlled release of NO or bromine radicals.

The dissociation of this compound primarily proceeds via two main channels:

-

ONBr → NO + Br

-

ONBr → O + NBr

Theoretical studies, particularly high-level ab initio calculations, have been instrumental in elucidating the electronic states and potential energy surfaces that govern these dissociation pathways.

Theoretical and Experimental Data Summary

The following tables summarize key quantitative data from various theoretical and experimental investigations into the properties and dissociation of this compound.

Table 1: Thermochemical and Kinetic Data for this compound

| Parameter | Value | Method/Reference |

| Bond Dissociation Energy (ON-Br) | ||

| D₀ (0 K) | 117 kJ/mol (28 kcal/mol) | Calculated from equilibrium constants[4] |

| D₂₉₈ (298 K) | 120.1 ± 6.3 kJ/mol (28.7 ± 1.5 kcal/mol) | Thermochemical[4] |

| Formation Reaction (2NO + Br₂ ⇌ 2ONBr) | ||

| Forward Rate Constant (k_f) | 1.56 ± 0.20 x 10⁻³⁸ cm⁶/molecule²·s (at 293 K) | Fourier Transform Infrared Absorption Spectroscopy[5] |

| Reverse Rate Constant (k_r) | 2.29 ± 0.33 x 10⁻²¹ cm³/molecule·s | Fourier Transform Infrared Absorption Spectroscopy[5] |

| Equilibrium Constant (K_eq) | 171 ± 13 atm⁻¹ | Fourier Transform Infrared Absorption Spectroscopy[5] |

| Secondary Reaction (Br + NOBr → Br₂ + NO(v)) | ||

| Rate Constant | 5.16 ± 0.28 x 10⁻¹² cm³/molecule·s | Infrared Fluorescence Detection[6] |

Table 2: Calculated Vertical Transition Energies (VTE) for Electronic States of this compound

| Electronic State | VTE (eV) | Oscillator Strength (f) |

| X¹A' | 0.00 | - |

| 2¹A' | 2.89 | 0.001 |

| 3¹A' | 3.62 | 0.003 |

| 3¹A'' | 3.68 | 0.001 |

| 4¹A' | 6.54 | 0.308 |

| Data from icMRCI-F12 calculations by Lian et al. (2022) | [7] |

Computational and Experimental Methodologies

High-Level Ab Initio Calculations

Recent theoretical investigations have employed sophisticated computational methods to map the electronic structure and dissociation pathways of ONBr. A prominent study utilized the following protocol:[1][7][8][9]

-

Software: MOLPRO2012 quantum chemistry program package.[1]

-

Method: The primary computational approach was the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12) with Davidson correction.[1][7][8][9] This method is well-suited for describing the complex electronic structure of molecules in their ground and excited states, particularly during bond breaking.

-

Initial Steps: The process began with a restricted Hartree-Fock (RHF) self-consistent field (SCF) calculation to generate the single-configuration wavefunction of the ground state.[1] This was followed by a state-averaged complete active space self-consistent field (SA-CASSCF) calculation.[1]

-

Analysis: These calculations yielded potential energy curves (PECs) along the N-Br and N-O bond lengths, as well as the Br-N-O bond angle.[1][7][8][9] These PECs are crucial for understanding the dissociation dynamics upon electronic excitation. In one study, a total of 17 electronic states were investigated at energies below 7 eV.[1][7][8][9]

Photofragment Spectroscopy

Experimental validation and exploration of the photodissociation dynamics have been carried out using photofragment spectroscopy. A typical experimental workflow involves:[3]

-

Sample Preparation: Gaseous this compound is introduced into a vacuum chamber.

-

Photolysis: A tunable laser is used to excite the ONBr molecules to a specific electronic state. Excitation wavelengths of 210 nm, 355 nm, 410 nm, and 680 nm have been used in various studies.[3][7]

-

Fragment Ionization: The resulting photofragments (NO and Br) are ionized, often using resonance-enhanced multiphoton ionization (REMPI).[3]

-

Detection: The ionized fragments are detected using techniques such as time-of-flight (TOF) mass spectrometry, which allows for the determination of their kinetic energy and angular distributions.[3]

-

Data Analysis: The analysis of the experimental data, including the spatial anisotropy parameters (β) and the internal state populations (rotational, vibrational, spin-orbit) of the fragments, provides insights into the symmetry of the excited state and the dissociation dynamics.[3]

Dissociation Mechanisms and Pathways

Theoretical calculations have revealed the intricate details of the potential energy surfaces that govern the dissociation of this compound.

Dissociation to NO + Br

The primary photodissociation pathway for ONBr in the UV-visible region is the cleavage of the N-Br bond, leading to the formation of nitric oxide (NO) and a bromine atom (Br).[7]

-

Excitation: Absorption of a photon promotes the ONBr molecule from its ground electronic state (X¹A') to one of several excited states. For instance, excitation at 355 nm, 410 nm, and 680 nm corresponds to transitions to the 3¹A', 2¹A', and 3¹A'' states, respectively.[7]

-

Dissociation: These excited states are repulsive along the N-Br coordinate, leading to rapid and direct dissociation into NO(X²Π) and Br(²Pᵤ) fragments.[7]

-

High-Energy Pathway: At higher excitation energies, such as at 193 nm (6.42 eV), the optically bright 4¹A' state is populated.[7] This state can also lead to the "NO + Br" fragments.[7]

The following diagram illustrates the general photodissociation pathway leading to NO and Br products.

Caption: Photodissociation of ONBr to NO and Br fragments.

Dissociation to NBr + O

The dissociation channel leading to NBr and an oxygen atom (O) is energetically less favorable. Theoretical calculations indicate that the dissociation limits for the "NBr + O" channels are all above 6.2 eV.[1] The potential energy curves along the N-O bond are deep and bound, suggesting that breaking this bond requires significantly more energy.[1] However, avoided crossings between the potential energy curves of different excited states can create barriers along the N-O bond length, further complicating this dissociation pathway.[1]

The logical relationship for the dissociation pathways based on energy is depicted below.

Caption: Energetic favorability of ONBr dissociation channels.

Conclusion

Theoretical studies, particularly those employing high-level ab initio methods, have provided a detailed picture of the this compound dissociation mechanism. The primary pathway upon photoexcitation in the UV-visible range is the rapid cleavage of the N-Br bond, proceeding through repulsive excited electronic states. The alternative N-O bond cleavage is significantly less favorable energetically. This fundamental understanding of the dissociation dynamics is essential for accurately modeling the atmospheric chemistry of bromine and for the development of technologies that rely on the controlled decomposition of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical Study on the Structure and Dissociation Mechanism of Electronic Excited States of this compound Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Characteristics of Nitrosyl Bromide at STP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrosyl bromide (NOBr) is a reactive, red gaseous compound of significant interest in chemical kinetics due to its formation via a rare third-order homogeneous gas reaction. This document provides a comprehensive overview of the physical characteristics of this compound at Standard Temperature and Pressure (STP; 273.15 K and 1 atm). It includes a compilation of its key physical and thermodynamic properties, details on relevant experimental methodologies, and visual representations of its primary chemical reactions. Due to its inherent instability and reactivity, particularly with water and upon exposure to light, handling of this compound requires stringent safety protocols.

Physical Properties at STP

This compound is generally described as a red gas at room temperature.[1] However, there are conflicting reports regarding its boiling point, which affects its physical state at STP (0 °C). One source lists the boiling point as 14.5 °C, which would imply that this compound is a liquid at STP.[1] Another source reports the boiling point to be -2 °C, which would indicate it is a gas at STP.[2] Given that it is known to be a gas that partially dissociates at STP, the gaseous state is more likely under these conditions.[3]

Quantitative Data Summary

The key physical and thermodynamic properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | NOBr | |

| Molar Mass | 109.910 g/mol | [1][4] |

| Appearance | Red Gas | At room temperature.[1][2] |

| Melting Point | -55.5 °C | [2] |

| Boiling Point | -2 °C or 14.5 °C | [1][2] |

| Density | 2.4 g/cm³ | Conditions not specified.[3] |

| Solubility (Water) | Reacts | [1][2][3] |

| Vapor Pressure | 1940 mmHg | At 25 °C.[3] |

| Decomposition Temp. | 20 °C | [2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Conditions |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | 79.5 kJ/mol (gas) | 298.15 K[2] |

| 51.5 kJ/mol (liquid) | 298.15 K[2] | |

| Standard Molar Entropy (S⁰) | 273.5 J/(mol·K) (gas) | 298.15 K[2] |

| Molar Heat Capacity at Constant Pressure (Cp) | 45.5 J/(mol·K) (gas) | 298.15 K[2] |

Chemical Reactivity and Stability

This compound is a thermally sensitive and photochemically reactive compound. It is prone to photodissociation at standard pressure and temperature.[1] At STP, pure, dry NOBr is reported to dissociate to the extent of about 7-9%.[3] It also reacts readily with water, hydrolyzing to form nitrous acid (HNO₂) and hydrobromic acid (HBr).[3]

Synthesis and Decomposition Pathways

The primary formation and decomposition pathways for this compound are critical to understanding its behavior.

Caption: Reversible third-order gas-phase synthesis of this compound.

The synthesis of this compound is a notable reaction as it is one of the few known third-order homogeneous gas reactions.[1]

Caption: Decomposition of this compound into nitric oxide and bromine.

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physical properties of this compound are not extensively published. However, standard methodologies would be employed. The study of its dissociation kinetics, a more complex area, has been approached with more specific techniques.

Determination of Physical Properties (General Methodology)

-

Boiling Point: The boiling point of a volatile and reactive substance like NOBr would typically be determined by a micro-method, such as the Siwoloboff method. This involves sealing a small amount of the liquid in a capillary tube with an inverted smaller tube. Upon heating, the temperature at which a continuous stream of bubbles emerges from the inner tube, and at which the liquid re-enters the inner tube upon cooling, is recorded as the boiling point. Given its reactivity, all measurements would need to be conducted in a closed, inert-atmosphere system.

-

Melting Point: The melting point is determined by cooling the substance until it solidifies and then slowly heating it in a capillary tube within a melting point apparatus. The temperature range over which the substance melts from a solid to a liquid is recorded. Due to its low melting point, a cryostat would be required.

-

Density: The density of gaseous NOBr can be determined using the Dumas bulb method or by gas chromatography with a thermal conductivity detector calibrated with gases of known density.

Dissociation Kinetics Experimental Protocol

The kinetics of NOBr formation and decomposition have been investigated using time-resolved photolysis techniques.[1]

-

Objective: To determine the forward and reverse reaction rate constants for the equilibrium 2NO + Br₂ ⇌ 2NOBr.

-

Methodology: Time-Resolved Photolysis

-

A gaseous mixture of nitric oxide (NO) and bromine (Br₂) in a temperature-controlled reaction cell is prepared.

-

A short pulse of laser light (photolysis flash) is used to dissociate the Br₂ molecules into Br atoms.

-

The recombination of Br atoms with NO to form NOBr, and the subsequent reactions, are monitored over time.

-

This monitoring is typically achieved by measuring the change in absorption of a specific wavelength of light by one of the species (e.g., Br₂) using a probe beam.

-

By analyzing the transient absorption signals, the rate constants for the elementary steps of the reaction mechanism can be extracted.

-

Experiments are repeated under various partial pressures of NO, Br₂, and inert gases to elucidate the reaction order and the full kinetic model.[1]

-

Caption: Workflow for studying this compound kinetics via photolysis.

Safety and Handling

This compound is a toxic and reactive substance. It photodissociates to produce toxic nitric oxide and bromine.[1] It should be handled only in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). Contact with skin and eyes should be avoided, and inhalation of the gas can be hazardous to health.[1] Its high reactivity with water necessitates storage and handling under dry, inert conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of nitrosyl bromide (NOBr), a reactive red gas, from the reaction of nitric oxide (NO) and bromine (Br₂). This compound is a valuable reagent in various chemical syntheses. The synthesis is a rare example of a third-order homogeneous gas-phase reaction.[1] This document outlines the reaction kinetics, a detailed experimental protocol for its laboratory preparation, safety precautions, and characterization data.

Introduction

This compound (NOBr) is a chemical compound with the formula NOBr. It is a red gas with a condensation point just below room temperature and is notable for its high reactivity.[1] The synthesis of this compound from nitric oxide and bromine is a well-studied reaction, primarily due to its unusual third-order kinetics. The overall balanced equation for this reversible reaction is:

2NO(g) + Br₂(g) ⇌ 2NOBr(g)

This document provides a comprehensive guide for the synthesis, handling, and characterization of this compound in a laboratory setting.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | NOBr |

| Molar Mass | 109.910 g/mol [1] |

| Appearance | Red gas[1] |

| Boiling Point | 14.5 °C[1] |

| Melting Point | -56 °C |

| Standard Enthalpy of Formation (gas) | 82.13 kJ/mol |

| Standard Molar Entropy (gas) | 273.53 J/mol·K |

Reaction Kinetics and Mechanism

The formation of this compound is a third-order reaction, second-order with respect to nitric oxide and first-order with respect to bromine.[2][3][4] The rate law is expressed as:

Rate = k[NO]²[Br₂]

The reaction is believed to proceed through a two-step mechanism involving the formation of a transient intermediate, NOBr₂:

Step 1 (fast equilibrium): NO(g) + Br₂(g) ⇌ NOBr₂(g) Step 2 (slow): NOBr₂(g) + NO(g) → 2NOBr(g)

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed two-step mechanism for the formation of this compound.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Dry nitric oxide gas

-

Liquid bromine (Br₂)

-

A two-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-salt mixture or cryocooler)

-

Distillation apparatus

-

Receiving flask cooled in a freezing mixture

-

Schlenk line or inert gas system

-

Infrared spectrometer for product characterization

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:

-

Preparation: In a well-ventilated fume hood, place 80 g of liquid bromine into a two-necked round-bottom flask equipped with a gas inlet tube and a magnetic stir bar.

-

Reaction: Cool the flask to 0°C using an ice bath. Slowly bubble dry nitric oxide gas through the bromine with continuous stirring. During the addition of nitric oxide, gradually lower the temperature of the cooling bath to -10°C using a freezing mixture (e.g., ice and salt).[5]

-

Completion: Continue the addition of nitric oxide until the bromine is completely saturated. This is indicated by a weight gain of approximately 28 g.[5]

-

Purification: Once the reaction is complete, slowly warm the reaction mixture to room temperature. This compound will begin to distill. The boiling point of this compound is 14.5°C.[1]

-

Collection: Collect the distilled red gas in a receiving flask cooled in a freezing mixture.

-

Characterization: The identity and purity of the collected this compound can be confirmed using infrared spectroscopy. The characteristic N=O stretching frequency for this compound is expected in the region of 1800 cm⁻¹.

Quantitative Data

The following table summarizes the initial rate data for the formation of this compound at 273°C from several experiments.[6][7][8]

| Experiment | [NO] (M) | [Br₂] (M) | Initial Rate of NOBr formation (M/s) | Calculated Rate Constant, k (M⁻²s⁻¹) |

| 1 | 0.10 | 0.20 | 24 | 12000 |

| 2 | 0.25 | 0.20 | 150 | 12000 |

| 3 | 0.10 | 0.50 | 60 | 12000 |

| 4 | 0.35 | 0.50 | 735 | 12000 |

| Average | 12000 |

Safety Precautions

This compound and its reactants are hazardous. Strict adherence to safety protocols is essential.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. This compound is a toxic and corrosive gas.[1] Inhalation can be fatal.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times. For handling larger quantities, a face shield and respiratory protection may be necessary.[9]

-

Reactivity: this compound reacts with water and should be handled under anhydrous conditions.[1] It is also sensitive to light and can photodissociate into toxic nitric oxide and bromine.[1]

-

Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container.

-

Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use combustible materials like sawdust.[9]

Logical Relationships in Safety and Handling

Caption: Interrelationship of hazards and required safety measures for this compound.

Conclusion

The synthesis of this compound from nitric oxide and bromine is a straightforward yet hazardous procedure that requires careful attention to experimental conditions and safety. The provided protocol, along with the kinetic and physicochemical data, offers a comprehensive guide for researchers. Further studies could focus on optimizing the yield and exploring the catalytic potential of this versatile reagent in various organic and inorganic transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. brainly.com [brainly.com]

- 4. brainly.com [brainly.com]

- 5. This compound ((NO)Br) | 13444-87-6 [chemicalbook.com]

- 6. Consider the gas-phase reaction between nitric oxide and - Brown 15th Edition Ch 14 Problem 37b [pearson.com]

- 7. Consider the gas-phase reaction between nitric oxide and - Brown 14th Edition Ch 14 Problem 37 [pearson.com]

- 8. Consider the gas-phase reaction between nitric oxide and - Brown 14th Edition Ch 14 Problem 37b [pearson.com]

- 9. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the Laboratory Preparation of Nitrosyl Bromide (NOBr) from Potassium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of nitrosyl bromide (NOBr), a reactive gaseous compound with applications in organic synthesis and as a nitrosating agent. The protocol herein details a method for the preparation of NOBr from the reaction of nitrogen dioxide (NO₂) with potassium bromide (KBr).[1][2] This application note includes detailed experimental procedures, a summary of the physical and chemical properties of NOBr, essential safety and handling information, and spectroscopic data for product characterization.

Introduction

This compound (NOBr) is a red gas at room temperature with a condensation point just below ambient conditions.[1] It is a valuable reagent in chemical synthesis, primarily utilized for the introduction of the nitrosyl group and as a brominating agent. The synthesis of NOBr can be achieved through several routes, including the direct reaction of nitric oxide with bromine.[1] An alternative and convenient laboratory-scale preparation involves the reaction of nitrogen dioxide (NO₂) with an alkali metal bromide, such as potassium bromide (KBr).[1][2] This method avoids the direct handling of elemental bromine. This document outlines a detailed protocol for this synthesis, along with critical safety and characterization data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and characterization of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | NOBr |

| Molar Mass | 109.910 g/mol [3] |

| Appearance | Red gas[1] |

| Boiling Point | ~0 °C |

| Condensation Point | Just below room temperature[1] |

| Solubility | Reacts with water[1] |

| Hazards | Toxic, corrosive, light-sensitive[1] |

Experimental Protocol: Synthesis of NOBr from KBr and NO₂

This protocol describes the synthesis of this compound from potassium bromide and nitrogen dioxide. This procedure should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

-

Potassium bromide (KBr), anhydrous

-

Nitrogen dioxide (NO₂) gas

-

Inert solvent (e.g., dichloromethane, cooled)

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Schlenk line or equivalent vacuum/inert gas manifold

-

Glass reaction vessel with a gas inlet and outlet

3.2. Experimental Procedure

-

Apparatus Setup: Assemble a flame-dried glass reaction flask equipped with a magnetic stir bar, a gas inlet adapter, and an outlet connected to a cold trap and then to a scrubbing solution (e.g., sodium bicarbonate solution).

-

Reactant Preparation: Place a stoichiometric amount of finely ground, anhydrous potassium bromide into the reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Reaction: Cool the reaction flask to -20 °C using a suitable cooling bath. Slowly introduce a measured amount of nitrogen dioxide gas into the flask with vigorous stirring. The reaction is exothermic and should be controlled by the rate of NO₂ addition.

-

Product Collection: The product, this compound, will form as a reddish-brown gas and will co-condense with any unreacted NO₂ in the cold trap cooled with a dry ice/acetone bath or liquid nitrogen.

-

Purification: The collected condensate can be purified by trap-to-trap distillation under vacuum. The first trap is held at a temperature to volatilize the NOBr while leaving behind less volatile impurities. The purified NOBr is then collected in a second trap cooled with liquid nitrogen.

Safety and Handling

4.1. Nitrogen Dioxide (NO₂) Hazards

-

Toxicity: Nitrogen dioxide is a highly toxic and corrosive gas.[4][5][6][7] Inhalation can cause severe respiratory irritation, pulmonary edema, and can be fatal.

-

Handling: Always handle NO₂ in a well-ventilated fume hood.[4][8] Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[4] A properly fitted respirator with an acid gas cartridge is recommended.

-

Storage: Store cylinders of NO₂ in a cool, dry, well-ventilated area away from combustible materials.[8]

4.2. This compound (NOBr) Hazards

-

Toxicity: this compound is a toxic and corrosive gas.[1] It readily photodissociates into toxic bromine and nitric oxide.[1]

-

Handling: Avoid inhalation and contact with skin and eyes.[1] All manipulations should be performed in a fume hood.

-

Reactivity: NOBr reacts with water.[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Peaks/Values |

| Infrared (IR) Spectroscopy | N-O stretch: ~1801 cm⁻¹N-Br stretch: ~542 cm⁻¹Bending mode: ~265 cm⁻¹[9] |

| UV-Visible Spectroscopy | Absorption maxima in the 200–740 nm region[10] |

| Microwave Spectroscopy | d(N–O) = 1.15 Åd(N–Br) = 2.14 Å∠Br–N–O = 114°[11] |

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the proposed reaction pathway.

Caption: Workflow for the synthesis and purification of NOBr.

Caption: Proposed reaction of NO₂ with KBr to form NOBr.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - this compound?? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound [webbook.nist.gov]

- 4. amp.generalair.com [amp.generalair.com]

- 5. balchem.com [balchem.com]

- 6. airgas.com [airgas.com]

- 7. NITROGEN DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

Nitrosyl Bromide: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitrosyl bromide (NOBr), a red gas with a condensation point just below room temperature, serves as a potent reagent in a variety of organic transformations.[1] Its reactivity stems from its ability to act as a source of the nitrosonium ion (NO⁺), a powerful electrophile, and as a source of bromine. This dual reactivity allows for its application in nitrosation, bromination, and diazotization reactions, making it a valuable tool in the synthesis of diverse organic molecules, including pharmaceuticals and agricultural chemicals.[2]

Due to its inherent reactivity and potential hazards, including photodissociation into toxic bromine and nitric oxide, this compound is often generated in situ for immediate consumption in synthetic procedures.[1] This approach mitigates risks associated with handling and storage of the pure substance. Common methods for its formation include the reaction of nitric oxide with bromine or the reaction of nitrogen dioxide with potassium bromide.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Conversion of α-Amino Acids to α-Bromo Acids

The transformation of α-amino acids into α-bromo acids is a fundamental reaction in organic synthesis, providing access to valuable building blocks for the synthesis of modified peptides, complex natural products, and pharmaceutical agents. This compound, often generated in situ from sodium nitrite (B80452) and hydrobromic acid, facilitates this conversion with retention of the original stereochemistry at the α-carbon.

Application Note: This reaction proceeds via the diazotization of the primary amino group by the nitrosonium ion, followed by nucleophilic substitution with bromide. The retention of stereochemistry is a key advantage of this method. The in situ generation of the nitrosating agent from readily available precursors enhances the practicality and safety of the procedure.

Experimental Protocol: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

This protocol is adapted from a general procedure for the diazotization and bromination of α-amino acids.[3]

Materials:

-

L-Alanine (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine in 48% hydrobromic acid, cooled in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude α-bromo acid.

-

Purify the product by distillation or chromatography as needed.

Quantitative Data:

| Amino Acid | Product | Yield (%) | Reference |

| L-Phenylalanine | (S)-2-Bromo-3-phenylpropanoic acid | ~75-85 | [3] |

| L-Tryptophan | (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid | ~60-70 | [3] |

| L-Naphthylalanine | (S)-2-Bromo-3-(naphthalen-1-yl)propanoic acid | ~70-80 | [3] |

Reaction Workflow:

Caption: Workflow for the synthesis of α-bromo acids from α-amino acids.

Nitrosation of Organometallic Compounds

This compound can be employed in the synthesis of nitrosoarenes through the nitrosation of organometallic reagents. A classic example is the reaction of this compound with diphenylmercury (B1670734) to produce nitrosobenzene (B162901), first reported by Adolf von Baeyer.[4][5]

Application Note: This reaction provides a historical route to C-nitroso compounds. While modern methods for the synthesis of nitrosoarenes often involve the oxidation of anilines or hydroxylamines, this classical approach demonstrates the utility of this compound in forming carbon-nitrogen bonds.[4] The reaction proceeds by an electrophilic attack of the nitrosonium ion on the organometallic compound.

Experimental Protocol: Synthesis of Nitrosobenzene from Diphenylmercury

This protocol is based on the original synthesis by Baeyer.[4][5] Modern safety precautions for handling organomercury compounds must be strictly followed.

Materials:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

This compound (NOBr)

-

Anhydrous benzene (B151609) or toluene

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve diphenylmercury in anhydrous benzene or toluene.

-

Cool the solution in an ice bath.

-

Slowly bubble gaseous this compound through the solution or add a pre-condensed solution of this compound in the same solvent.

-

The reaction progress can be monitored by the color change of the solution.

-

Upon completion, the reaction mixture will contain nitrosobenzene and phenylmercuric bromide.

-

The solvent is carefully removed under reduced pressure.

-

Nitrosobenzene can be purified by steam distillation or sublimation.[4]

Quantitative Data:

Reaction Pathway:

Caption: Synthesis of nitrosobenzene from diphenylmercury and this compound.

Addition to Alkenes

This compound undergoes electrophilic addition to alkenes to form β-bromo nitroso compounds. These adducts can be valuable intermediates in organic synthesis, as the nitroso group can be further transformed into other functional groups.